molecular formula C12H10BrNO3 B3301297 Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate CAS No. 908135-76-2

Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate

Cat. No.: B3301297
CAS No.: 908135-76-2
M. Wt: 296.12 g/mol
InChI Key: HXVJJMOQDPQAOU-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate typically involves the bromination of an indole derivative followed by esterification. A common synthetic route might include:

    Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated indole is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the ester.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of oxidized indole products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate depends on its interaction with biological targets. The bromine atom and ester group can interact with enzymes and receptors, leading to various biological effects. The indole ring is known to interact with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-Indolyl)-2-oxoacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its chemical properties and applications.

Properties

IUPAC Name

ethyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJJMOQDPQAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate
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Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate
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